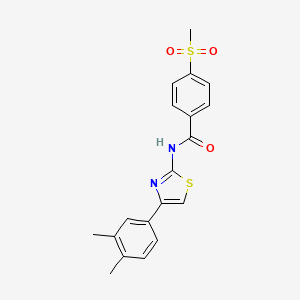

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

説明

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 3,4-dimethylphenyl group and at the 2-position with a 4-(methylsulfonyl)benzamide moiety. Its structural uniqueness lies in the combination of electron-withdrawing (methylsulfonyl) and electron-donating (dimethylphenyl) groups, which may influence its physicochemical properties and biological activity.

特性

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-4-5-15(10-13(12)2)17-11-25-19(20-17)21-18(22)14-6-8-16(9-7-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIOPCUFERXGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, a compound with the CAS number 919753-68-7, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H20N2O3S2

- Molecular Weight : 400.5 g/mol

- Structure : The compound features a thiazole ring, which is known for its versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components, which include:

- Thiazole Moiety : Known for its role in various pharmacological activities, including anticancer and antimicrobial properties.

- Methylsulfonyl Group : This functional group enhances solubility and bioavailability, contributing to the compound's efficacy.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the phenyl and thiazole rings can enhance activity:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |

| Compound B | Jurkat (T-cell leukemia) | <1.0 |

These findings highlight the potential of this compound in cancer therapy, particularly when optimized through structural modifications.

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. Studies demonstrate that compounds with similar structures can inhibit the growth of bacteria and fungi effectively:

| Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

The presence of electron-donating groups on the benzene ring enhances antimicrobial efficacy by improving interaction with microbial targets.

Case Studies

- Anticancer Research : A study involving a series of thiazole derivatives indicated that those with methyl substitutions exhibited enhanced apoptosis in cancer cells compared to standard treatments like doxorubicin. The results suggested that N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide could be further explored for its anticancer potential .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, thiazole derivatives were tested for their ability to combat resistant bacterial strains. The results showed that certain modifications significantly increased their potency against multi-drug resistant organisms .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Key Observations :

- Synthetic Efficiency : The target compound’s synthesis likely follows a coupling reaction similar to 7a and 7b, which had moderate yields (e.g., 33% for 7a) .

- Spectral Confirmation : IR and NMR data for analogs confirm the presence of sulfonyl (νS=O ~1150 cm⁻¹) and aromatic protons (δ 8.2–8.7 ppm), critical for structural validation .

Key Observations :

- Cytokine Induction : Analogs with piperidinylsulfonyl groups (e.g., 2D216) show consistent cytokine production, highlighting the role of sulfonyl substituents in bioactivity .

- Binding Kinetics : Ethylsulfonyl (7b) vs. methylsulfonyl (7a) substituents may alter binding affinities in enzyme assays, as seen in KDM4A studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。